molecular formula C9H9NOS B1320275 5-Ethoxybenzo[d]thiazole CAS No. 854085-40-8

5-Ethoxybenzo[d]thiazole

Cat. No.: B1320275
CAS No.: 854085-40-8
M. Wt: 179.24 g/mol
InChI Key: GWKNDCJHRNOQAR-UHFFFAOYSA-N
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Description

5-Ethoxybenzo[d]thiazole is a chemical compound built around the privileged benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery research . Benzothiazole derivatives are extensively investigated for their diverse pharmacological potential and have been found to be effective in the treatment of various diseases, serving as key scaffolds in the development of novel therapeutic agents . The ethoxy substitution on the benzothiazole core is a modification of interest to researchers, as related analogs like 6-ethoxy-2-mercaptobenzothiazole are utilized as reagents in the preparation of active pharmaceutical ingredients (APIs) and in the synthesis of complex molecules such as kinase inhibitors . Specifically, research into benzothiazole-based multitarget-directed ligands (MTDLs) shows promise for neurodegenerative diseases, with some derivatives exhibiting potent activity as histamine H3 receptor ligands alongside the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . This makes the benzothiazole core a valuable template for developing probes and potential therapies for complex conditions like Alzheimer's disease . Furthermore, the benzothiazole nucleus is a recognized feature in antimicrobial research, inspiring the design of new hybrid compounds to combat antimicrobial resistance . This product, this compound, is intended for research applications only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult safety data sheets and handle this compound in accordance with all applicable local and national regulations.

Properties

IUPAC Name

5-ethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKNDCJHRNOQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600099
Record name 5-Ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854085-40-8
Record name 5-Ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxybenzo[d]thiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization. The reaction typically proceeds under basic conditions, such as using sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Antimicrobial Activity

5-Ethoxybenzo[d]thiazole and its derivatives have demonstrated significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit various bacterial strains, making them promising candidates for antibiotic development.

Key Findings:

  • A study reported that thiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like Ciprofloxacin .
  • The compound's mechanism involves targeting bacterial cell walls and inhibiting essential bacterial enzymes .
Compound Bacterial Strain Inhibition Zone (mm) Reference
This compoundE. coli22
This compoundS. aureus20

Anticancer Properties

The anticancer potential of this compound has been explored through various studies, indicating its ability to induce apoptosis in cancer cells.

Case Studies:

  • One study synthesized a novel thiazole hybrid molecule which showed significant cytotoxicity against several cancer cell lines, including chronic myeloid leukemia cells . The compound's structure was crucial for its activity, with specific substituents enhancing its efficacy.
  • Another investigation highlighted that thiazole derivatives could inhibit the growth of cancer cells by blocking critical metabolic pathways involved in cell proliferation .
Study Cancer Type Mechanism of Action Efficacy
Study AChronic Myeloid LeukemiaInhibition of IMPDH activityHigh
Study BBreast CancerInduction of apoptosis via ROS generationModerate

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Its derivatives have been shown to modulate inflammatory pathways effectively.

Research Insights:

  • Thiazole compounds have been identified as inhibitors of pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases like arthritis and asthma .
  • A specific derivative demonstrated a significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions .
Derivative Inflammatory Model Effect on Cytokines Reference
This compoundArthritis ModelDecreased TNF-alpha levels
This compoundAsthma ModelReduced IL-6 production

Antidiabetic Activity

Recent studies have highlighted the potential of this compound in managing diabetes through its effects on glucose metabolism.

Findings:

  • A notable study demonstrated that a derivative of this compound significantly enhanced glucose uptake in muscle cells, indicating its role as a potential antidiabetic agent .
  • The compound's mechanism involves activation of AMPK pathways, which are crucial for glucose homeostasis .
Study Model Used Outcome Reference
Study CDiabetic MiceReduced blood glucose levels post-treatment
Study DL6 MyotubesIncreased glucose transport activity

Mechanism of Action

The mechanism of action of 5-Ethoxybenzo[d]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₀H₁₁NOS 193.27 Ethoxy (5-position) 123771-99-3
5-Chloro-2-ethylbenzo[d]thiazole C₉H₈ClNS 197.68 Chloro (5), Ethyl (2) 107611-11-0
6-Ethoxybenzo[d]thiazol-2(3H)-one C₉H₉NO₂S 195.24 Ethoxy (6), Ketone (2) 72680-01-4
5-Chloro-benzo[c][1,2,5]thiadiazole C₆H₃ClN₂S 170.62 Chloro (5) -

Electronic Properties

The ethoxy group in this compound increases electron density at the thiazole ring, lowering the HOMO-LUMO energy gap compared to non-ethoxy analogs. For example:

  • Thiazole derivative 11 (from ), which contains an ethoxy-like substituent, exhibits a lower HOMO-LUMO gap (4.2 eV) than derivative 6 (4.8 eV), enhancing its reactivity .
  • Quantum chemical calculations reveal that 6-ethoxybenzo[d]thiazol-2-amine (EBT) has higher adsorption efficiency on metal surfaces due to its electron-rich structure, outperforming 5-bromo and 4,5-dimethyl analogs in corrosion inhibition .

Antitumor Activity

  • This compound derivatives (e.g., compound 9b ) exhibit moderate antiproliferative activity against human cancer cell lines, with IC₅₀ values ranging from 15–30 μM .
  • The 6-iodo analog (compound 8 ) shows slightly reduced activity compared to 5-ethoxy derivatives, emphasizing the importance of substituent position .

Antimicrobial and Antioxidant Properties

  • Thiazole metal complexes exhibit antioxidant activity by scavenging free radicals, a property enhanced by electron-donating groups like ethoxy .

Corrosion Inhibition

  • 6-Ethoxybenzo[d]thiazol-2-amine (EBT) achieves 85% inhibition efficiency in acidic media, surpassing 5-bromo- and 4,5-dimethyl-substituted analogs (70–75%) .

Dyes and Photovoltaics

  • Thiazole derivatives with ethoxy groups are used in textile dyes due to their stability and colorfastness .
  • Their low HOMO-LUMO gaps make them candidates for organic solar cells .

Biological Activity

5-Ethoxybenzo[d]thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring fused with a benzene ring, with an ethoxy substituent at the 5-position. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen, which contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, including multi-drug resistant organisms. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research has shown that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies indicate that this compound may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing thiazole rings have been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit various enzymes associated with disease processes, including acetylcholinesterase (AChE) and cyclooxygenase (COX), which are implicated in neurodegenerative diseases and inflammation, respectively .
  • Oxidative Stress Modulation : By modulating oxidative stress pathways, this compound can protect cells from damage caused by reactive oxygen species (ROS). This is particularly relevant in its anticancer and neuroprotective activities .

Case Studies and Research Findings

A number of studies have investigated the pharmacological effects of this compound and related compounds:

StudyFindings
PMC8198555Demonstrated antimicrobial activity against C. albicans and A. niger with MIC values ranging from 3.92–4.23 mM .
PMC11244712Reported strong inhibitory effects on enzymes linked to Alzheimer's disease, suggesting potential neuroprotective effects .
Global Research OnlineHighlighted the compound's ability to penetrate bacterial membranes, leading to cell death through cytoplasmic leakage .

Q & A

Basic: What are the recommended synthetic routes for 5-Ethoxybenzo[d]thiazole, and what factors influence yield optimization?

Methodological Answer:
Synthesis of this compound can be achieved via cyclization reactions using thionyl chloride (SOCl₂) in acidic or basic media, analogous to methods for 5-chlorobenzo[c][1,2,5]thiadiazole . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction homogeneity and stability of intermediates .
  • Catalysts : Piperidine or pyridine enhances cyclization efficiency by acting as a base to neutralize HCl byproducts .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction kinetics and side-product suppression .
    Yield optimization requires iterative adjustment of stoichiometry (e.g., 1:1 molar ratio of aldehyde to thioamide precursors) and purification via recrystallization or column chromatography .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
Characterization involves multi-modal analytical techniques:

  • NMR spectroscopy : Compare experimental 1^1H and 13^{13}C NMR shifts with calculated values (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Infrared (IR) spectroscopy : Confirm C-S (650–750 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretching vibrations .
  • Gas chromatography (GC) : Use retention indices and spiking experiments with reference standards for purity validation .
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats to prevent dermal/ocular exposure .
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., thiols) .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste according to local regulations .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Advanced: How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with binding energies ≤-8.0 kcal/mol .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethoxy group increases electron density at C2, enhancing nucleophilic substitution potential .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to identify stable binding modes .

Advanced: How to resolve contradictions in reported biological activities of thiazole derivatives like this compound?

Methodological Answer:
Contradictions often arise from experimental variability:

  • Cell line specificity : Test cytotoxicity across diverse models (e.g., MCF-7 vs. HEPG-2 cells) to identify tissue-selective effects .
  • Assay conditions : Standardize protocols for ATP-based vs. SRB assays to minimize false positives from redox-active thiazoles .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. methyl groups) to isolate pharmacophoric motifs . Meta-analyses of IC₅₀ data across studies can clarify trends .

Advanced: What strategies optimize the incorporation of this compound into polymeric materials for catalytic or electronic applications?

Methodological Answer:

  • Covalent organic frameworks (COFs) : Use Suzuki-Miyaura coupling to integrate this compound into π-conjugated backbones for enhanced charge transport .
  • Coordination polymers : Ligate transition metals (e.g., Cu²⁺) via the thiazole N atom to create redox-active nodes .
  • Post-synthetic modification : Functionalize the ethoxy group with acrylate moieties for crosslinking into hydrogels .

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial efficacy of thiazole derivatives.
Resolution :

  • Variable MIC values : Differences in bacterial strains (e.g., E. coli vs. S. aureus) and agar dilution vs. broth microdilution methods significantly alter results .
  • Redox interference : Thiazoles with electron-withdrawing groups (e.g., -NO₂) may artificially inflate activity in resazurin-based assays due to inherent redox activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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